

A Comparative Guide to Commercial High-Temperature Samarium Cobalt (SmCo) Magnets

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Compound of Interest

Compound Name: Samarium-cobalt

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For researchers, scientists, and drug development professionals requiring high-performance magnetic materials stable at elevated temperatures, Samarium Cobalt (SmCo) permanent magnets are a primary consideration. Their exceptional thermal stability, high magnetic strength, and superior corrosion resistance make them indispensable in a variety of demanding applications. This guide provides an objective comparison of commercially available high-temperature SmCo magnet grades, supported by experimental data and detailed testing protocols.

Samarium Cobalt magnets are broadly categorized into two main series: SmCo₅ (1:5) and Sm₂Co₁₇ (2:17). The Sm₂Co₁₇ grades, with additions of elements like iron, copper, and zirconium, generally offer superior magnetic properties and higher maximum operating temperatures compared to the SmCo₅ series.^{[1][2]} Manufacturers such as Arnold Magnetic Technologies (RECOMA®), Electron Energy Corporation (EEC), and VACUUMSCHMELZE (VACOMAX®) are key suppliers of high-performance SmCo magnets.^{[3][4][5]}

Comparative Performance of Commercial Grades

The performance of a permanent magnet at high temperatures is primarily defined by its key magnetic properties: Remanent Magnetization (Br), Intrinsic Coercivity (Hci), and Maximum Energy Product (BHmax), along with their respective temperature coefficients. The following tables summarize the typical magnetic properties of various commercial grades of high-temperature SmCo magnets at room temperature, providing a baseline for comparison. It is important to note that magnetic properties degrade as temperature increases.

Table 1: Magnetic Properties of Commercial High-Temperature Sm₂Co₁₇ Magnet Grades
(Typical Values at 20-25°C)

Manufacturer	Grade	Br (kG)	Hci (kOe)	(BH)max (MGOe)	Max. Operating Temp. (°C)	Reversible Temp. Coefficient of Br (%/°C)
Arnold Magnetic Technologies	RECOMA® 35E	11.8 - 12.1	>25	33 - 35	350	-0.030 to -0.035
	RECOMA® 33E	11.4 - 11.7	>25	31 - 33	350	-0.030 to -0.035
	RECOMA® 30	10.8 - 11.2	>25	28 - 31	350	-0.030 to -0.035
Electron Energy Corporation	EEC 2:17-34	11.7 - 11.9	>18	32 - 34	300	-0.040
	EEC 2:17-31	11.2 - 11.5	>24	29 - 31	300	-0.035
	EEC 16-T550	8.4 - 8.8	>16	15 - 17	550	N/A
VACUUMS CHMELZE	VACOMAX® 265 HR	11.4	>1990 kA/m (~25 kOe)	265 kJ/m³ (~33 MGOe)	350	N/A
	VACOMAX® 240 HR	10.8	>1590 kA/m (~20 kOe)	240 kJ/m³ (~30 MGOe)	350	N/A
Shin-Etsu Chemical	R32HS	11.0 - 11.4	>1592 kA/m (~20 kOe)	239 - 263 kJ/m³ (30-33 MGOe)	300	-0.03

Note: The maximum operating temperature is highly dependent on the magnetic circuit's permeance coefficient (load line). The values presented are for general guidance. Consult manufacturer datasheets for specific operating conditions.[6]

Experimental Protocols for High-Temperature Magnetic Characterization

Accurate characterization of magnetic properties at elevated temperatures is crucial for reliable application design. The following are detailed methodologies for key experiments.

Measurement of Demagnetization Curves at Elevated Temperatures

The second quadrant of the B-H hysteresis loop, known as the demagnetization curve, provides critical information about the magnet's performance.

Apparatus:

- Hysteresisgraph or Permeameter with a high-temperature measurement fixture (e.g., non-magnetic furnace).
- Helmholtz coils or an electromagnet to generate the demagnetizing field.
- Hall probe and Fluxmeter for measuring magnetic field and induction.
- Control and data acquisition system.

Procedure:

- **Sample Preparation:** A sample of the magnet with a known geometry (typically a cylinder or prism) is prepared. The minimum sample volume should be one cubic centimeter with the smallest dimension being at least 5mm for accurate measurements.[7]
- **Initial Magnetization:** The sample is magnetized to saturation in a strong magnetic field.
- **High-Temperature Fixture Setup:** The sample is placed in the high-temperature fixture of the permeameter. A thermocouple is placed in close proximity to the sample to accurately

monitor its temperature.

- **Heating:** The sample is heated to the desired measurement temperature and allowed to stabilize.
- **Demagnetization Curve Measurement:** A slowly varying magnetic field is applied in the direction opposite to the initial magnetization. The magnetic induction (B) within the sample is measured as a function of the applied demagnetizing field (H).
- **Data Recording:** The B and H values are recorded at multiple points to construct the demagnetization curve.
- **Parameter Extraction:** From the demagnetization curve, key parameters such as Remanence (B_r), Coercivity (H_c), Intrinsic Coercivity (H_{ci}), and Maximum Energy Product $((BH)_{max})$ are determined.
- **Repeat for Different Temperatures:** The procedure is repeated for all desired temperatures to understand the thermal degradation of magnetic properties.

Determination of Reversible Temperature Coefficients (RTC)

RTC values quantify the reversible changes in magnetic properties with temperature.

Apparatus:

- Fluxmeter with a search coil.
- Temperature-controlled chamber.
- Voltmeter.

Procedure:

- **Sample Placement:** The magnetized sample is placed within a search coil, which is connected to a fluxmeter.

- **Temperature Cycling:** The sample and coil are placed in a temperature-controlled chamber. The temperature is cycled between a low temperature (T1, e.g., 20°C) and a high temperature (T2, e.g., 150°C) for several cycles to stabilize the magnet.
- **Flux Measurement:** The magnetic flux is measured at T1 and T2.
- **RTC Calculation:** The reversible temperature coefficient of remanence ($\alpha(B_r)$) is calculated using the following formula: $\alpha(B_r) = [(\Phi(T_2) - \Phi(T_1)) / (\Phi(T_1) * (T_2 - T_1))] * 100\%$ Where Φ is the magnetic flux.

Visualizing the Magnet Selection Workflow

The process of selecting the appropriate high-temperature SmCo magnet for a specific application can be visualized as a logical workflow.

High-Temperature SmCo Magnet Selection Workflow

Define Application Requirements

Max. Operating Temperature (°C)
Required Magnetic Output (Br, BHmax)
Required Demagnetization Resistance (Hci)
Mechanical & Geometric Constraints

Initial Grade Screening

Review Manufacturer Datasheets
(Arnold, EEC, VAC, etc.)

Select Candidate Grades

Performance Modeling at Operating Temperature

Analyze Demagnetization Curves
at Elevated Temperatures

Final Grade Selection

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Caption: A flowchart illustrating the decision-making process for selecting a high-temperature SmCo magnet.

Alternative High-Temperature Permanent Magnets

While SmCo magnets are a primary choice for high-temperature applications, other magnet types can be considered depending on the specific requirements.

- **Neodymium (NdFeB) Magnets:** High-temperature grades of NdFeB magnets can operate up to 200-230°C.[8] They offer a higher (BH)_{max} at room temperature but generally have lower Curie temperatures and poorer corrosion resistance than SmCo magnets.[9]
- **Alnico Magnets:** Alnico magnets can be used at very high temperatures (up to 550°C) and have excellent temperature stability. However, their coercivity is significantly lower than that of SmCo magnets, making them more susceptible to demagnetization.
- **Ceramic (Ferrite) Magnets:** These are a cost-effective option with good corrosion resistance, but they have a much lower magnetic performance compared to rare-earth magnets. Their maximum operating temperature is typically around 250°C.[10]

The selection of the optimal high-temperature permanent magnet requires a thorough evaluation of the application's thermal, magnetic, and mechanical requirements against the performance characteristics and cost of the available commercial grades. This guide provides a foundational comparison to aid in this critical decision-making process.

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